molecular formula C15H20N2O2 B2404056 N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 920231-75-0

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide

Cat. No.: B2404056
CAS No.: 920231-75-0
M. Wt: 260.337
InChI Key: HLNUAVNEMQUVII-UHFFFAOYSA-N
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Description

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a chemical compound that belongs to the class of oxalamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(4-phenylbutan-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Amines.

    Substitution: Allyl-substituted products.

Scientific Research Applications

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N1-allyl-N2-(4-phenylbutan-2-yl)urea: Similar structure but with a urea moiety instead of an oxalamide.

    N1-allyl-N2-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUAVNEMQUVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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